Perylene dU phosphoramidite

fluorescence quantum yield oligonucleotide labeling signal-to-noise ratio

Perylene dU phosphoramidite (CAS 908117-78-2; molecular weight 1005.1 g/mol; molecular formula C61H57N4O8P) is a modified deoxyuridine phosphoramidite reagent designed for automated solid-phase oligonucleotide synthesis. This compound incorporates a perylene fluorophore covalently attached to the 5-position of deoxyuridine via an ethynyl triple-bond linkage, which establishes electronic coupling between the perylene chromophore and the deoxyuridine base.

Molecular Formula C61H57N4O8P
Molecular Weight 1005.1 g/mol
Cat. No. B15556769
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePerylene dU phosphoramidite
Molecular FormulaC61H57N4O8P
Molecular Weight1005.1 g/mol
Structural Identifiers
InChIInChI=1S/C61H57N4O8P/c1-39(2)65(40(3)4)74(71-35-13-34-62)73-54-36-56(72-55(54)38-70-61(44-16-8-7-9-17-44,45-25-29-47(68-5)30-26-45)46-27-31-48(69-6)32-28-46)64-37-43(59(66)63-60(64)67)23-22-41-24-33-53-51-20-11-15-42-14-10-19-50(57(42)51)52-21-12-18-49(41)58(52)53/h7-12,14-21,24-33,37,39-40,54-56H,13,35-36,38H2,1-6H3,(H,63,66,67)/t54-,55+,56+,74?/m0/s1
InChIKeyONJKXHBAUKBXDW-IRWZCRFQSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Perylene dU Phosphoramidite CAS 908117-78-2: Technical Specifications and Procurement Parameters for Fluorescent Oligonucleotide Synthesis


Perylene dU phosphoramidite (CAS 908117-78-2; molecular weight 1005.1 g/mol; molecular formula C61H57N4O8P) is a modified deoxyuridine phosphoramidite reagent designed for automated solid-phase oligonucleotide synthesis . This compound incorporates a perylene fluorophore covalently attached to the 5-position of deoxyuridine via an ethynyl triple-bond linkage, which establishes electronic coupling between the perylene chromophore and the deoxyuridine base [1]. The reagent is supplied as a lyophilized solid requiring reconstitution in anhydrous acetonitrile/dichloromethane (1:1 v/v) and is compatible with standard DNA synthesizer protocols using a recommended 6-minute coupling time [1].

Why Generic dU Phosphoramidites or Unmodified Thymidine Cannot Replace Perylene dU Phosphoramidite in Structural Probing and Multiplex Assays


Generic substitution of Perylene dU phosphoramidite with either unmodified thymidine phosphoramidite or the structurally similar Pyrene-dU phosphoramidite fails at the level of functional assay design. Unmodified thymidine lacks any fluorescent reporter capacity, rendering it useless for optical detection applications. More critically, substitution with Pyrene-dU phosphoramidite—despite sharing the same dU-ethynyl linkage architecture—produces fundamentally different photophysical and signal-to-noise outcomes due to divergent fluorescence quantum yields (Φ ≈ 0.1 for Pyrene-dU versus nearly quantitative for Perylene-dU), distinct emission wavelengths (460 nm versus 490 nm), and markedly different susceptibility to quenching by adjacent nucleobases (120-fold quenching for pyrene versus 2.5-fold for perylene by a single adjacent thymine) [1][2]. These differences are not incremental—they determine whether a hybridization probe achieves detectable signal above background or whether a FRET pair can be successfully engineered for multiplexed SNP detection [3].

Quantitative Differentiation Evidence for Perylene dU Phosphoramidite: Head-to-Head Photophysical and Quenching Resistance Data versus Pyrene-dU


Fluorescence Quantum Yield Comparison: Perylene-dU versus Pyrene-dU

Perylene-dU phosphoramidite produces oligonucleotide conjugates with a fluorescence quantum yield (Φ) approaching quantitative (nearly 1.0 or 0.94 in isolation), whereas Pyrene-dU phosphoramidite yields a quantum yield of approximately 0.1 [1]. This represents an approximately 9- to 10-fold difference in emission efficiency between the two structurally analogous fluorescent dU monomers.

fluorescence quantum yield oligonucleotide labeling signal-to-noise ratio

Quenching Resistance by Adjacent Nucleobases: Perylene-dU Exhibits 48-Fold Lower Susceptibility than Pyrene-dU

When incorporated into an oligonucleotide adjacent to a single thymine (T) residue, the fluorescence of perylene is quenched by a factor of only 2.5, whereas pyrene fluorescence is quenched 120-fold under identical nearest-neighbor conditions [1]. This differential quenching susceptibility—a factor of 48—has been experimentally characterized in short DNA oligonucleotide contexts.

fluorescence quenching nearest-neighbor effects DNA probe design

Spectral Separation: Red-Shifted Absorption and Emission Relative to Pyrene-dU

Perylene-dU exhibits a red-shifted absorption maximum at 473 nm and an emission maximum at 490 nm, whereas Pyrene-dU absorbs at 402 nm and emits at 472 nm [1]. This spectral separation provides a 71 nm shift in absorption and an 18 nm shift in emission maxima between the two fluorophores.

absorption spectrum emission spectrum multiplex detection

Sequence-Dependent Emission Tunability: Access to Orange-Red Spectral Region via Oligodeoxyfluoroside Arrays

When perylene and pyrene monomers are co-incorporated into oligodeoxyfluoroside (ODF) arrays with varied sequences and spacing, the resulting emission maxima range from 380 nm to 557 nm, with visible colors spanning violet to orange-red [1]. This tunability arises from perylene-perylene excimers, pyrene-pyrene excimers, and pyrene-perylene exciplexes, all accessible with a single excitation wavelength.

exciplex Stokes shift polyfluorophore tunable emission

Perylene dU Phosphoramidite: Evidence-Based Application Scenarios for Oligonucleotide Synthesis and Nucleic Acid Detection


High-Sensitivity SNP Discrimination via FRET with Pyrene-dU

Based on the established spectral separation (71 nm absorption shift, 18 nm emission shift) and the demonstrated pyrene-perylene exciplex formation when used in tandem [1], Perylene dU phosphoramidite is optimally suited for constructing FRET-based single-nucleotide polymorphism (SNP) detection probes. The pyrene-perylene donor-acceptor pair yields an apparent Stokes shift as large as 115 nm with high apparent FRET efficiency (Φ > 1) when assembled in a DNA duplex, enabling discrimination of single-base changes [2].

Fluorescent Hybridization Probes Requiring High Signal Retention Adjacent to Thymine-Rich Sequences

Given that perylene fluorescence is quenched only 2.5-fold by an adjacent thymine—compared to 120-fold quenching for pyrene [1]—Perylene dU phosphoramidite is the preferred reagent for designing hybridization probes targeting T-rich genomic regions or for internal labeling positions where nearest-neighbor thymine residues are unavoidable. This quenching resistance eliminates the need for abasic spacer inserts or insulator nucleoside modifications, reducing synthesis complexity and cost while preserving sequence fidelity.

Multiplex Nucleic Acid Detection Requiring Two-Color Fluorescent Readout

The spectral distinction between Perylene-dU (λ_abs = 473 nm, λ_em = 490 nm) and Pyrene-dU (λ_abs = 402 nm, λ_em = 472 nm) [1] enables simultaneous two-color fluorescence detection in multiplex assays. Both fluorophores can be excited with standard UV-visible light sources, yet their emission can be resolved using appropriate filter sets, allowing independent tracking of two distinct oligonucleotide probes in a single sample well for applications such as pathogen genotyping or gene expression profiling.

Oligodeoxyfluoroside (ODF) Synthesis for Tunable Fluorescent Oligonucleotide Libraries

Perylene dU phosphoramidite, when combined with Pyrene-dU phosphoramidite and assembled via standard automated synthesis into ODF arrays of 4-7 monomers, produces emission colors spanning violet to orange-red (380-557 nm) through excimer and exciplex formation [1]. This approach enables the creation of combinatorial fluorescent oligonucleotide libraries with predictable, sequence-encoded spectral signatures without post-synthetic dye conjugation, supporting applications in high-throughput screening, molecular barcoding, and fluorescence-based sensing arrays.

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